molecular formula C10H9BrO B2782001 5-Bromo-2-cyclopropylbenzaldehyde CAS No. 1235559-75-7

5-Bromo-2-cyclopropylbenzaldehyde

Cat. No.: B2782001
CAS No.: 1235559-75-7
M. Wt: 225.085
InChI Key: UDSWAYPTOVOUAU-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylbenzaldehyde (C${10}$H${9}$BrO) is a substituted benzaldehyde featuring a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the aromatic ring. The aldehyde functional group at the 1-position makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The cyclopropyl substituent introduces steric and electronic effects, which can modulate reactivity and stability compared to simpler benzaldehyde derivatives. This compound is likely utilized in cross-coupling reactions, nucleophilic additions, or as a precursor for heterocyclic systems due to its reactive aldehyde group .

Properties

IUPAC Name

5-bromo-2-cyclopropylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSWAYPTOVOUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235559-75-7
Record name 5-bromo-2-cyclopropylbenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-cyclopropylbenzaldehyde involves the Suzuki-Miyaura coupling reaction. This method typically starts with 2,5-dibromobenzaldehyde and cyclopropylboronic acid as the key reactants. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and carried out in a mixed solvent system of toluene and water, with potassium phosphate tribasic as the base . The reaction mixture is stirred at elevated temperatures (around 80°C) for an extended period (approximately 22 hours), followed by purification through silica gel chromatography to yield the desired product .

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. This may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropylbenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

5-Bromo-2-cyclopropylbenzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug development context .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropyl group in the target compound is mildly electron-donating via conjugation, while substituents like methoxy (-OCH$3$) and dimethylamino (-N(CH$3$)$_2$) are stronger electron donors. Bromine, being electron-withdrawing, deactivates the aromatic ring in all cases .

Aldehyde Reactivity

The aldehyde group in this compound participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases). Its reactivity is modulated by the bromine and cyclopropyl groups:

  • Electron Effects : Bromine (electron-withdrawing) enhances the electrophilicity of the aldehyde, while cyclopropyl (mildly donating) may slightly counteract this effect compared to derivatives like 5-Bromo-2-methoxybenzaldehyde, where methoxy strongly activates the ring .
  • Applications: Such compounds are intermediates in synthesizing pharmaceuticals, agrochemicals, or ligands for metal coordination.

Cyclopropyl-Specific Behavior

The cyclopropyl group in the target compound may enhance metabolic stability in drug candidates by resisting oxidative degradation, a property less pronounced in analogs with linear alkyl or ether substituents .

Physicochemical Properties

Limited data on exact melting points or solubility are available in the provided evidence. However, inferences can be made:

  • Lipophilicity : The cyclopropyl group likely increases logP (lipophilicity) compared to polar substituents like -OH or -OCH$_3$, improving membrane permeability in biological systems .
  • Crystallinity : Derivatives like 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone exhibit defined crystalline structures (as shown in crystallographic studies), whereas bulky substituents like cyclopropyl may reduce crystallinity .

Biological Activity

5-Bromo-2-cyclopropylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Molecular Formula : C10H9BrO
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 500-00-0

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
  • Antitumor Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. This effect is likely mediated through apoptosis induction and cell cycle arrest in cancer cells.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTest Organism/Cell LineConcentration (µM)Effect ObservedReference
AntimicrobialE. coli50Inhibition of growth
AntitumorHeLa cells25Induction of apoptosis
Anti-inflammatoryRAW 264.7 macrophages10Decrease in TNF-α production

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various benzaldehyde derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µM, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Antitumor Effects

Research conducted on the effects of this compound on HeLa cells revealed that treatment with the compound at a concentration of 25 µM resulted in a notable increase in apoptosis markers. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting that the compound effectively induces cell death in cervical cancer cells.

Case Study 3: Anti-inflammatory Properties

A study examining the anti-inflammatory effects of various compounds found that this compound significantly reduced TNF-α levels in RAW 264.7 macrophages treated with lipopolysaccharide (LPS). This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

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